2,2-Difluoro-1,3-benzodioxole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

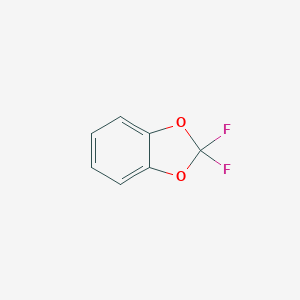

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCOGZQDAXUUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166398 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-59-1 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,2-Difluoro-1,3-benzodioxole, a fluorinated heterocyclic compound, serves as a crucial building block in the synthesis of advanced pharmaceutical and agrochemical products.[1][2] The incorporation of the difluorobenzodioxole moiety into molecular structures can significantly enhance physicochemical properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This document provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and key applications of this compound, with a focus on its role in drug discovery and development.

Core Properties of this compound

This compound is a colorless liquid at room temperature.[4][5] Its key physical and chemical data are summarized below for quick reference.

Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| Synonyms | 2,2-Difluorobenzodioxole | [4] |

| CAS Number | 1583-59-1 | [4][6] |

| EC Number | 216-431-4 | [6] |

| Molecular Formula | C₇H₄F₂O₂ | [4][6] |

| Molecular Weight | 158.10 g/mol | [4][6] |

| Appearance | Colorless to Yellow Liquid | [4][7] |

| Density | 1.303 - 1.308 g/mL at 25 °C | [4][5] |

| Boiling Point | 129 - 130 °C | [4][7] |

| Flash Point | 32 °C (89.6 °F) | [7][8] |

| Refractive Index | n20/D 1.443 - 1.444 | [4] |

| Purity (Assay) | ≥97.0% | [5] |

| Storage Temperature | 2-8°C |

Spectral Information

While detailed spectral data (NMR, IR, MS) are not fully enumerated in the provided search results, such information is critical for compound characterization. Researchers can obtain spectral data for related derivatives, such as this compound-4-carboxylic acid, from specialized databases.[9][10]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[6][7][8] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][11][12] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[11] It should be stored in a well-ventilated place, away from heat, sparks, and open flames.[7][11]

Applications and Biological Significance

The unique properties conferred by the difluorinated benzodioxole ring make this compound a valuable intermediate in several high-value industries.[4]

Pharmaceutical and Medicinal Chemistry

The this compound core is a privileged structure in drug discovery, recognized for enhancing bioavailability and metabolic stability.[3][13]

-

Cystic Fibrosis Treatment: This scaffold is a key component in the development of innovative small molecule chaperones, such as Lumacaftor and Tezacaftor, used to treat cystic fibrosis.[3][13] The difluoro-1,3-benzodioxol-5-yl group binds to the mutant CFTR protein during its biosynthesis, correcting folding defects and preventing its premature degradation.[13]

-

Drug Design: It serves as a foundational fragment for creating novel drug candidates through molecular linking, expansion, and modification.[14] The strategic incorporation of fluorine atoms can profoundly influence the pharmacological properties of a molecule.[3]

Agrochemical Industry

This compound is a crucial intermediate in the synthesis of modern pesticides, herbicides, and fungicides.[1][2][15] The fluorine atoms are critical for the biological activity of the resulting agrochemicals, enhancing their potency and stability.[3]

Experimental Research

-

Auxin Receptor Agonists: Derivatives of 1,3-benzodioxole (B145889) have been designed and synthesized as potent auxin receptor agonists, demonstrating a remarkable ability to promote root growth in plants like Arabidopsis thaliana and Oryza sativa.[16]

-

Biodegradation Studies: Research has shown that the bacterium Pseudomonas putida F1 can biodegrade and defluorinate this compound. This process is initiated by the enzyme toluene (B28343) dioxygenase.[17]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the fluorination of a dichlorinated precursor.

Primary Synthesis Route: Fluorination of 2,2-Dichloro-1,3-benzodioxole (B1313652)

This method involves a halogen exchange reaction where the chlorine atoms on the dioxole ring are replaced with fluorine.

-

Reactants:

-

Catalyst: The reaction with KF is facilitated by a catalyst such as potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride, or quaternary ammonium (B1175870) hydrogen fluoride.[1][15][19] The catalyst quantity is typically between 5% and 20% by weight relative to the dichloro-precursor.[15]

-

Solvent: The reaction can be carried out in solvents like tetramethylene sulfone or benzotrifluoride.[15][18]

-

Reaction Conditions:

-

Temperature: The reaction is typically heated to between 100°C and 200°C, with a common temperature being 140°C.[15] When using HF, the temperature is much lower, ranging from 0°C to 10°C.[18]

-

Molar Ratio: The molar ratio of KF to 2,2-dichloro-1,3-benzodioxole is preferably between 2:1 and 3.4:1.[15]

-

-

Procedure Outline:

-

Anhydrous KF and the catalyst are charged into a suitable reaction vessel.

-

2,2-Dichloro-1,3-benzodioxole and the solvent are added.

-

The mixture is heated with stirring for several hours (e.g., 7-8 hours).[15][19]

-

Reaction progress is monitored by gas chromatography (GC).[15]

-

Upon completion, the mixture is cooled, and water is added to dissolve the inorganic salts.

-

The organic phase, containing the product, separates and is purified by distillation.[15][19]

-

-

Yield: This process can achieve high yields, with reports of up to 83%.[15][19]

Synthesis of the Precursor: 2,2-Dichloro-1,3-benzodioxole

The required precursor, 2,2-dichloro-1,3-benzodioxole, can be synthesized from 1,3-benzodioxole.

-

Method: The process involves reacting 1,3-benzodioxole with chlorine gas in a suitable solvent like benzotrifluoride, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or UV light.[18]

-

Reaction Conditions: The reaction is typically performed at a temperature between 80°C and 100°C.[18]

Visualization of Synthesis Workflow

Advanced Topics: Biodegradation Pathway

Recent studies have explored the microbial degradation of fluorinated aromatic compounds. Research on Pseudomonas putida F1 has revealed a specific pathway for the defluorination of this compound.

-

Initiating Enzyme: The process is initiated by toluene dioxygenase, a highly versatile enzyme.[17]

-

Mechanism: Toluene dioxygenase oxidizes the benzodioxole ring, leading to the formation of an unstable intermediate. This is followed by a series of reactions including C-O bond breakage, rearomatization, and the opening of the five-membered dioxole ring, which ultimately results in the release of fluoride ions.[17]

Visualization of Biodegradation Pathway

Conclusion

This compound is a cornerstone intermediate with significant utility in medicinal chemistry and agrochemical development. Its synthesis is well-established, and its strategic use allows for the fine-tuning of molecular properties to achieve desired biological activities. The ability to enhance metabolic stability and target affinity makes it an invaluable scaffold for developing next-generation therapeutics, particularly in areas like cystic fibrosis. Further research into its derivatives and biological interactions will continue to unlock new opportunities in drug discovery and beyond.

References

- 1. This compound | 1583-59-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. This compound [lzchemical.com]

- 6. This compound | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 2,2-二氟-1,3-苯并二氧杂环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. mzCloud – 2 2 Difluoro 1 3 benzodioxole 4 carboxylic acid [mzcloud.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. fishersci.ie [fishersci.ie]

- 12. chemical-label.com [chemical-label.com]

- 13. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 14. 2,2-Difluoro-1,3-benzodioxole_TargetMol [targetmol.com]

- 15. US5432290A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 16. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. US20210363127A1 - Process for the preparation of this compound and intermediates thereof - Google Patents [patents.google.com]

- 19. CA2027016C - Process for preparing this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2,2-Difluoro-1,3-benzodioxole

For professionals in research, chemical synthesis, and drug development, this document provides an in-depth overview of 2,2-Difluoro-1,3-benzodioxole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide details its chemical structure, IUPAC nomenclature, physicochemical properties, and established synthesis protocols.

Structure and IUPAC Name

This compound is a fluorinated heterocyclic compound. Its structure consists of a benzene (B151609) ring fused to a five-membered dioxole ring, where the two hydrogen atoms on the methylene (B1212753) bridge are replaced by fluorine atoms.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] It is also known by synonyms such as 1,2-(Difluoromethylenedioxy)benzene.[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂O₂ | [3][5] |

| Molecular Weight | 158.10 g/mol | [3][5] |

| CAS Number | 1583-59-1 | [1][3] |

| Appearance | Colorless liquid | [5][6] |

| Boiling Point | 129-130 °C | [5] |

| Density | 1.303 - 1.308 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.443 - 1.444 | [5] |

| Purity (typical) | ≥98.0% (GC) | [5] |

| Flash Point | 32 °C (89.6 °F) |

Experimental Protocols: Synthesis

The most common method for the synthesis of this compound is through a halogen exchange reaction from its chlorinated precursor, 2,2-dichloro-1,3-benzodioxole (B1313652).[2][7][8]

Synthesis from 2,2-Dichloro-1,3-benzodioxole

This procedure involves the reaction of 2,2-dichloro-1,3-benzodioxole with a fluorinating agent, typically potassium fluoride (B91410) (KF), in the presence of a catalyst.[2][8]

Materials:

-

2,2-dichloro-1,3-benzodioxole

-

Anhydrous potassium fluoride (KF)

-

Catalyst (e.g., potassium hydrogen fluoride - KHF₂)

-

Solvent (e.g., tetramethylene sulfone)

Procedure:

-

A mixture of anhydrous potassium fluoride and the catalyst is prepared in a suitable reaction vessel equipped with a stirrer and condenser.

-

The solvent is added to the mixture.

-

2,2-dichloro-1,3-benzodioxole is then introduced into the reaction vessel.

-

The reaction mixture is heated to a temperature between 100 °C and 200 °C with constant stirring.[8]

-

The progress of the reaction is monitored until the conversion of the starting material is complete.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This can be achieved by adding water to dissolve the inorganic salts and the solvent, leading to the separation of the organic phase containing this compound.[2]

-

The crude product is then purified by distillation.

A visual representation of the synthesis workflow is provided below.

Caption: Workflow for the synthesis of this compound.

Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2][8] The introduction of the difluoromethylenedioxy group can significantly influence the metabolic stability and bioavailability of a molecule, making it a valuable moiety in drug design.[7] It is utilized in the preparation of compounds such as renin inhibitors and Kv3 inhibitors.[1]

References

- 1. This compound | 1583-59-1 [chemicalbook.com]

- 2. CA2027016C - Process for preparing this compound - Google Patents [patents.google.com]

- 3. This compound | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Pharos [pharos.habitablefuture.org]

- 5. innospk.com [innospk.com]

- 6. lzchemical.com [lzchemical.com]

- 7. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]

- 8. US5432290A - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Difluoro-1,3-benzodioxole (CAS Number: 1583-59-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Difluoro-1,3-benzodioxole, identified by the CAS number 1583-59-1. This fluorinated organic compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its unique structural features, conferred by the difluoromethylenedioxy group, make it a valuable building block in medicinal chemistry and materials science.[2] This document summarizes its core physical and chemical characteristics, outlines relevant experimental methodologies for their determination, and provides a visual representation of its synthesis pathway.

Core Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₂O₂ | [3][4][5] |

| Molecular Weight | 158.10 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [3][6] |

| Boiling Point | 129-130 °C | [1][3] |

| Density | 1.303 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.444 | [4] |

| Flash Point | 32 °C (89.6 °F) | [4] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1583-59-1 | [1][3][4] |

| InChI | 1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | [4][5] |

| InChIKey | DGCOGZQDAXUUBY-UHFFFAOYSA-N | [4][5] |

| SMILES | FC1(F)Oc2ccccc2O1 | [4][5] |

| EC Number | 216-431-4 | [4][7] |

Experimental Protocols

The following sections detail generalized methodologies for the determination of key physical and chemical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[9]

Procedure:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[10]

Procedure:

-

The mass of a clean and dry graduated cylinder is measured using an electronic balance.[11]

-

A specific volume of the liquid is added to the graduated cylinder, and the volume is recorded.[11]

-

The combined mass of the graduated cylinder and the liquid is measured.[11]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume.[10]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent when it enters the liquid. This can be determined using a refractometer or through methods based on Snell's Law.[12]

Procedure using an Abbe Refractometer:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules.[13][14]

Procedure:

-

A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).[13]

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H NMR and ¹³C NMR spectra are acquired to determine the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.[13][15]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is used to separate and analyze volatile compounds in a mixture, and to determine the purity of a substance.[16][17]

Procedure:

-

A small, precise volume of the liquid sample is injected into the gas chromatograph's injection port.[18]

-

The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase.[16][17]

-

The components of the sample separate based on their differential partitioning between the mobile and stationary phases.[18]

-

A detector at the end of the column registers the elution of each component, producing a chromatogram. The area under each peak is proportional to the amount of that component in the sample.[16]

Synthesis Workflow

This compound is typically synthesized from 2,2-dichloro-1,3-benzodioxole (B1313652) through a halogen exchange reaction. A common method involves the use of potassium fluoride.[19][20]

Caption: Synthesis of this compound from 2,2-dichloro-1,3-benzodioxole.

References

- 1. This compound | 1583-59-1 [chemicalbook.com]

- 2. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 3. innospk.com [innospk.com]

- 4. 2,2-二氟-1,3-苯并二氧杂环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [lzchemical.com]

- 7. This compound 1583-59-1, China this compound 1583-59-1 Manufacturers, China this compound 1583-59-1 Suppliers [chemnet.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jamiesomers.com [jamiesomers.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. microbenotes.com [microbenotes.com]

- 19. US5432290A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 20. CA2027016C - Process for preparing this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 2,2-Difluoro-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Difluoro-1,3-benzodioxole (CAS No. 1583-59-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of complete, published datasets, this document synthesizes expected spectroscopic values based on the compound's structure and typical data for related functional groups, alongside detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are predicted based on standard spectroscopic principles and data for analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.0 - 7.2 | Multiplet | - | Aromatic Protons (4H) |

Note: The aromatic protons are expected to exhibit a complex multiplet pattern due to second-order coupling effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 - 145 | C3a, C7a (Quaternary, O-C-O) |

| ~ 125 - 128 | C5, C6 (Aromatic CH) |

| ~ 115 - 120 (triplet) | C2 (CF₂) |

| ~ 110 - 113 | C4, C7 (Aromatic CH) |

Note: The C2 carbon signal is expected to be a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -45 to -55 | Singlet | CF₂ |

Note: Referenced to CFCl₃ at 0.00 ppm. The exact chemical shift can be influenced by the solvent.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Bending |

| ~ 1250 - 1100 | Strong | C-O Stretch (Ether) |

| ~ 1100 - 1000 | Strong | C-F Stretch |

| ~ 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 139 | [M - F]⁺ |

| 129 | [M - CHO]⁺ |

| 110 | [M - 2F]⁺ or [M - HF - F]⁺ |

| 93 | [C₆H₄OH]⁺ |

| 76 | [C₆H₄]⁺ |

Note: Fragmentation patterns are predicted for a standard 70 eV electron ionization (EI) source.

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard of CFCl₃ may be used.

-

Instrumentation: Spectra are acquired on a 300, 400, or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: A range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): As this compound is a liquid, a single drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used.[2]

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded from approximately 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced via direct infusion or, more commonly, through a Gas Chromatography (GC) system for separation prior to analysis.

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound, involving the fluorination of a dichlorinated precursor.

Caption: Synthetic route to this compound.

Spectroscopic Analysis Workflow

This diagram outlines the logical flow of spectroscopic analysis for structural elucidation.

Caption: Workflow for structural analysis using spectroscopy.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 2,2-Difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 2,2-Difluoro-1,3-benzodioxole, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected spectral data, outlines experimental protocols for acquiring high-quality NMR spectra, and illustrates the key structural relationships through signaling pathway diagrams.

Introduction to this compound and its NMR Analysis

This compound is a fluorinated heterocyclic compound with the molecular formula C₇H₄F₂O₂. The presence of the difluoromethylenedioxy group significantly influences the electronic environment of the aromatic ring, making NMR spectroscopy an indispensable tool for its structural characterization and purity assessment. Both ¹H and ¹⁹F NMR are crucial for unambiguously identifying the molecule and understanding its electronic properties. ¹H NMR provides information about the aromatic protons, while ¹⁹F NMR directly probes the fluorine nuclei, offering high sensitivity and a wide chemical shift range that minimizes signal overlap.

Predicted ¹H and ¹⁹F NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-7 | ~7.0 - 7.2 | Multiplet | - |

| H-5, H-6 | ~6.9 - 7.1 | Multiplet | - |

Note: The aromatic protons are expected to appear as a complex multiplet due to second-order effects and potential long-range couplings with the fluorine atoms.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF₂ | -45 to -55 | Singlet (proton decoupled) or complex multiplet (proton coupled) | - |

Note: The ¹⁹F chemical shift is referenced to CFCl₃ at 0.00 ppm. The multiplicity will be a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, a more complex pattern may arise due to through-space or through-bond J-couplings to the aromatic protons.

Experimental Protocols

Acquiring high-resolution ¹H and ¹⁹F NMR spectra is critical for the accurate analysis of this compound. The following are detailed methodologies for sample preparation and data acquisition.

Sample Preparation

Proper sample preparation is paramount for obtaining high-quality NMR data.

-

Solvent Selection: A high-purity deuterated solvent that completely dissolves the sample should be used. Chloroform-d (CDCl₃) is a common choice for this compound. Other suitable solvents include acetone-d₆ and benzene-d₆.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹⁹F NMR, a similar or slightly lower concentration can be used due to the high sensitivity of the ¹⁹F nucleus.

-

Internal Standard: For accurate chemical shift referencing, an internal standard is recommended. Tetramethylsilane (TMS) is the standard for ¹H NMR (δ = 0.0 ppm). For ¹⁹F NMR, an inert, volatile fluorinated compound with a known chemical shift, such as trifluorotoluene or hexafluorobenzene, can be used as an internal or external reference.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, the final solution should be filtered through a pipette plugged with glass wool directly into a clean, dry NMR tube.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹⁹F NMR spectra on a standard 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 12-15 ppm, centered around 5-6 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

¹⁹F NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is recommended to simplify the spectrum to a singlet. For observing H-F couplings, a non-decoupled experiment can be run.

-

Temperature: 298 K.

-

Spectral Width: A wide spectral width of at least 200 ppm should be used initially to ensure the signal is captured, centered around -50 ppm.

-

Number of Scans: 16 to 128 scans are typically sufficient.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

-

Acquisition Time: 1-2 seconds.

Visualization of NMR Analysis Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the NMR analysis and the key through-bond and through-space relationships within the this compound molecule.

Conclusion

The ¹H and ¹⁹F NMR analysis of this compound provides a robust and efficient method for its structural verification and purity assessment. The distinct signals in both proton and fluorine spectra, when analyzed using the protocols outlined in this guide, allow for unambiguous characterization, which is essential for its application in research, development, and quality control within the pharmaceutical and agrochemical industries. The provided diagrams offer a clear visual representation of the analytical workflow and the intramolecular interactions that govern the NMR spectra.

The Theoretical Fragmentation Pathway of 2,2-Difluoro-1,3-benzodioxole in Mass Spectrometry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 2,2-Difluoro-1,3-benzodioxole. Due to a lack of publicly available experimental mass spectral data for this specific compound, this document presents a theoretical fragmentation pathway based on established principles of mass spectrometry. The proposed mechanisms and resulting fragment ions provide a foundational understanding for researchers encountering this moiety in their work.

Introduction

This compound is a fluorinated organic compound with a molecular weight of 158.10 g/mol and an empirical formula of C₇H₄F₂O₂. Its structure, featuring a benzene (B151609) ring fused to a five-membered dioxole ring with a difluorinated carbon, suggests a unique fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its identification and structural elucidation in complex mixtures.

Predicted Fragmentation Pathway

Upon electron ionization, a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+). The stability of this molecular ion and the subsequent fragmentation pathways are dictated by the molecule's structure, including the presence of the aromatic ring, ether linkages, and the geminal difluoro group.

The logical flow of the predicted fragmentation is outlined in the diagram below.

Caption: Predicted fragmentation pathway of this compound.

Detailed Fragmentation Steps and Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Mechanism |

| 158 | [C₇H₄F₂O₂]•+ | - | Molecular Ion (M•+) : Formed by the initial ionization of the molecule. |

| 139 | [C₇H₄FO₂]+ | F• | Alpha-Cleavage : The loss of a fluorine radical is a common fragmentation pathway for fluorinated compounds. This results in a relatively stable cation. |

| 92 | [C₆H₄O]•+ | COF₂ | Rearrangement and Cleavage : A plausible rearrangement could lead to the elimination of a neutral difluorophosgene (carbonyl difluoride) molecule. This would result in a benzofuran-like radical cation. |

| 92 | [C₆H₄O]•+ | CO | Sequential Loss : Following the formation of the m/z 139 ion, the subsequent loss of a carbon monoxide molecule can also lead to an ion at m/z 92. |

| 91 | [C₆H₃O]+ | H• | Hydrogen Loss : The ion at m/z 92 could lose a hydrogen radical to form a stable aromatic cation. |

| 63 | [C₅H₃]+ | CO | Decarbonylation : The fragment at m/z 91 may undergo further fragmentation by losing a molecule of carbon monoxide, a common process for phenolic-type ions. |

Experimental Protocols: A Theoretical Approach

As no specific experimental data was found, a general protocol for analyzing this compound by gas chromatography-mass spectrometry (GC-MS) with electron ionization is proposed.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from damaging the detector.

The logical workflow for this proposed experiment is illustrated below.

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 2,2-Difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2,2-Difluoro-1,3-benzodioxole (CAS No: 1583-59-1). Due to the proprietary nature of spectral databases, a publicly available, detailed quantitative peak list for this compound is not readily accessible. However, based on the known chemical structure and established principles of infrared spectroscopy, this guide outlines the expected characteristic absorption bands, their vibrational assignments, and a detailed experimental protocol for acquiring the spectrum.

Molecular Structure and Expected Vibrational Modes

This compound is an aromatic heterocyclic compound with the molecular formula C₇H₄F₂O₂. Its structure consists of a benzene (B151609) ring fused to a five-membered dioxole ring, with two fluorine atoms attached to the methylene (B1212753) carbon. The key functional groups that give rise to characteristic infrared absorptions are:

-

Aromatic C-H bonds

-

Aromatic C=C bonds

-

Aryl ether C-O-C linkages

-

Aliphatic C-F bonds

The presence of these groups dictates the principal features of the FT-IR spectrum.

Predicted FT-IR Spectral Data

The following table summarizes the predicted significant FT-IR absorption bands for this compound, their expected wavenumber ranges, and their corresponding vibrational assignments. These predictions are derived from established FT-IR correlation tables and analysis of structurally similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1620 - 1580 | Medium to Weak | Aromatic C=C stretching |

| 1500 - 1450 | Strong | Aromatic C=C stretching |

| 1270 - 1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| 1100 - 1000 | Strong | Symmetric C-O-C stretching (aryl ether) |

| 1150 - 1050 | Strong | C-F stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol: FT-IR Analysis of Liquid this compound

This section details a standard operating procedure for obtaining the FT-IR spectrum of liquid this compound using a modern FT-IR spectrometer, such as the Bruker Tensor 27, which has been identified as an instrument used for this analysis.[1] The "neat" sampling technique, where the pure liquid is analyzed directly, is appropriate for this compound.[1]

3.1. Instrumentation and Materials

-

Spectrometer: Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a deuterated lanthanum α-alanine doped triglycine (B1329560) sulfate (B86663) (DLaTGS) detector.

-

Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

-

Sample: this compound (liquid).

-

Cleaning Supplies: Reagent-grade isopropanol (B130326) or acetone, and lint-free laboratory wipes.

3.2. Procedure

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol, followed by a dry wipe.

-

Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

If using a pressure clamp, lower the anvil to ensure good contact between the liquid sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and atmospheric compensation if necessary to obtain a clean spectrum.

-

Use the peak-picking function in the software to identify the wavenumbers of the absorption maxima.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and pressure anvil with isopropanol and lint-free wipes to remove all traces of the sample.

-

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a liquid sample like this compound.

Interpretation of the Spectrum

The FT-IR spectrum of this compound is expected to be characterized by several key regions:

-

Aromatic Region (3100-3000 cm⁻¹ and 1620-1450 cm⁻¹): The presence of sharp, medium-to-weak bands above 3000 cm⁻¹ confirms the existence of C-H bonds on an aromatic ring. The strong absorptions in the 1620-1450 cm⁻¹ range are characteristic of the C=C stretching vibrations within the benzene ring.

-

Ether and Fluoroalkane Region (1270-1000 cm⁻¹): This region is anticipated to be dominated by strong, broad absorptions. The asymmetric and symmetric C-O-C stretching vibrations of the aryl ether groups in the dioxole ring typically appear here. Overlapping with these will be the strong C-F stretching vibrations from the difluoromethyl group. The confluence of these strong bands makes this a complex but highly characteristic region of the spectrum.

-

Fingerprint Region (below 1000 cm⁻¹): This region will contain a unique pattern of peaks corresponding to various bending and skeletal vibrations, including the C-H out-of-plane bending modes of the substituted benzene ring. The specific substitution pattern on the aromatic ring can often be deduced from the absorptions in the 900-675 cm⁻¹ range.

This technical guide provides a foundational understanding of the FT-IR characteristics of this compound for professionals in research and drug development. While direct quantitative data is limited in the public domain, the predictive analysis and detailed experimental protocol herein offer a robust framework for the spectroscopic analysis of this compound.

References

The 2,2-Difluoro-1,3-benzodioxole Moiety: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,2-difluoro-1,3-benzodioxole core is a pivotal structural motif in modern medicinal chemistry, renowned for its ability to enhance the metabolic stability and bioavailability of drug candidates.[1][2] This technical guide provides a comprehensive overview of the reactivity and stability of this important moiety, offering valuable insights for its application in drug design and development. The strategic incorporation of the difluoromethylene group into the benzodioxole scaffold significantly alters the physicochemical properties of parent molecules, making it a valuable tool for overcoming common challenges in drug discovery.[2]

Physicochemical Properties

The this compound moiety is a colorless liquid at room temperature with a molecular formula of C₇H₄F₂O₂ and a molecular weight of 158.10 g/mol .[3] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₂O₂ | [3] |

| Molecular Weight | 158.10 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Density | 1.303 - 1.308 g/mL at 25 °C | |

| Boiling Point | 129-130 °C | |

| Refractive Index | n20/D 1.444 | |

| Flash Point | 32 °C (89.6 °F) |

Synthesis of the this compound Core

The most common and efficient method for synthesizing the this compound core is through a halogen exchange reaction, starting from the corresponding 2,2-dichloro-1,3-benzodioxole (B1313652).[5] This precursor can be synthesized from catechol.[6]

Synthesis of 2,2-Dichloro-1,3-benzodioxole

A common route to 2,2-dichloro-1,3-benzodioxole involves the reaction of 4-methyl-1,3-benzodioxole (B1620311) with phosphorus pentachloride in carbon tetrachloride, followed by the introduction of chlorine gas.[7]

Halogen Exchange Reaction

The conversion of 2,2-dichloro-1,3-benzodioxole to this compound is typically achieved using potassium fluoride (B91410) (KF) as the fluorinating agent in the presence of a catalyst.[5][8]

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound.

Quantitative Data for Synthesis:

| Parameter | Value | Reference(s) |

| Reactants | 2,2-Dichloro-1,3-benzodioxole, Anhydrous KF | [5][8] |

| Catalyst | Potassium hydrogen fluoride (KHF₂) | [5][8] |

| Solvent | Tetramethylene sulfone (sulfolane) | [5] |

| Temperature | 140 °C | [5] |

| Reaction Time | 8 hours | [5] |

| Conversion | 100% | [5] |

| Yield | 83% | [8] |

Reactivity Profile

The reactivity of the this compound moiety is significantly influenced by the two strongly electron-withdrawing fluorine atoms. This electronic effect deactivates the fused aromatic ring, making it less susceptible to classical electrophilic aromatic substitution reactions.[2]

Stability of the Moiety

The difluoromethylenedioxy group is generally considered a bioisostere of a methoxy (B1213986) group and is introduced into molecules to block metabolic oxidation at that position, thereby enhancing metabolic stability.

pH Stability

Thermal Stability

The thermal stability of the this compound moiety is an important consideration in synthetic chemistry and material science applications. While specific Arrhenius parameters for the thermal decomposition of the parent compound are not reported, studies on related benzodioxole structures provide insights into their decomposition pathways. For instance, the thermal decomposition of 2,3-dihydro-1,4-benzodioxin proceeds through a biradical intermediate.[10] A general protocol for assessing thermal lability is included in the experimental section.

Metabolic Stability

The inclusion of the this compound moiety is a key strategy to improve the metabolic stability of drug candidates. The electron-withdrawing fluorine atoms are thought to shield the molecule from metabolism by cytochrome P450 enzymes.[11] While quantitative data on the in vitro metabolic stability of the core moiety is scarce, its presence in successful drug molecules highlights its effectiveness. A standard protocol for assessing metabolic stability using liver microsomes is detailed in the experimental protocols section.

One study on the biodegradation of this compound by Pseudomonas putida F1 revealed that the compound can be defluorinated at a high rate, suggesting a potential environmental degradation pathway.[12]

Application in Drug Discovery: A Case Study in Cystic Fibrosis

The this compound moiety is a key component of several corrector molecules developed for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[13] The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation through the ubiquitin-proteasome pathway.[14]

Corrector molecules, such as lumacaftor (B1684366) and tezacaftor, which contain the this compound group, act as pharmacological chaperones. They bind directly to the first transmembrane domain (TMD1) of the F508del-CFTR protein, stabilizing its conformation and allowing it to escape ER-associated degradation (ERAD) and traffic to the cell surface.[2][13]

Figure 2: Role of this compound-containing correctors in the CFTR pathway.

Experimental Protocols

Synthesis of this compound[6]

Materials:

-

2,2-Dichloro-1,3-benzodioxole (1.18 mol, 226 g)

-

Anhydrous Potassium Fluoride (KF) (3.61 mol, 210 g), dried in vacuum at 150 °C

-

Potassium Hydrogen Fluoride (KHF₂) (23 g)

-

Tetramethylene sulfone (500 g)

-

Three-necked round-bottom flask

-

Central stirrer

-

Vertical condenser

-

Heating mantle

Procedure:

-

Charge the three-necked round-bottom flask with anhydrous KF, KHF₂, tetramethylene sulfone, and 2,2-dichloro-1,3-benzodioxole.

-

Heat the mixture to 140 °C with stirring.

-

Monitor the reaction progress by gas chromatography (GC).

-

After 8 hours, the reaction should be complete (100% conversion of the starting material).

-

Cool the reaction mixture and add 2000 g of water to dissolve the salts and the solvent.

-

An organic phase consisting of this compound will separate.

-

Purify the product by distillation to obtain pure this compound (yield: ~83%).

Forced Degradation Study[10]

Objective: To assess the intrinsic stability of a compound containing the this compound moiety under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent before analysis.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

In Vitro Metabolic Stability Assay Using Liver Microsomes[16][17]

Objective: To determine the metabolic stability of a compound containing the this compound moiety.

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein concentration), and 0.1 M phosphate (B84403) buffer (pH 7.4).

-

Initiation: Pre-incubate the mixture at 37 °C, then initiate the metabolic reaction by adding NADPH (final concentration of 1 mM). A control incubation without NADPH should also be performed.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated as 0.693/k, and the intrinsic clearance (CLᵢₙₜ) can be determined.

Conclusion

The this compound moiety is a valuable building block in drug discovery, offering a strategic approach to enhance metabolic stability and bioavailability. Its synthesis is well-established, and its mechanism of action in modulating protein folding, as exemplified in the context of cystic fibrosis, is increasingly understood. While more quantitative data on the intrinsic reactivity and stability of the core moiety would be beneficial, the available information and established experimental protocols provide a solid foundation for its effective utilization in the design of new and improved therapeutic agents.

References

- 1. CFTR Degradation: Cross-talk between the Ubiquitylation and SUMOylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lzchemical.com [lzchemical.com]

- 5. US5432290A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. benchchem.com [benchchem.com]

- 10. Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unexpected Mechanism of Biodegradation and Defluorination of this compound by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Most F508del-CFTR Is Targeted to Degradation at an Early Folding Checkpoint and Independently of Calnexin - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of the Difluoromethylene Group in Benzodioxole Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-benzodioxole (B145889) moiety is a prevalent scaffold in numerous biologically active compounds. However, its susceptibility to metabolic degradation, particularly the cleavage of the methylenedioxy bridge by cytochrome P450 enzymes, can limit its therapeutic potential. The substitution of the methylene (B1212753) hydrogen atoms with fluorine to form a difluoromethylene group (CF₂) has emerged as a key strategy in medicinal chemistry to address this liability. This technical guide provides an in-depth analysis of the role of the difluoromethylene group in benzodioxole scaffolds, focusing on its impact on physicochemical properties, metabolic stability, and biological activity. Detailed experimental protocols and visualizations of relevant biological pathways are provided to support drug discovery and development efforts.

Introduction: The Rationale for Difluorination

The methylenedioxy group of the benzodioxole scaffold is prone to oxidative metabolism by cytochrome P450 (CYP450) enzymes. This process can lead to the formation of a reactive carbene intermediate, which can inactivate the enzyme through covalent binding, a phenomenon known as mechanism-based inhibition.[1][2][3][4] This can result in unpredictable drug-drug interactions and potential toxicity.

The difluoromethylene group serves as a bioisosteric replacement for the methylene group. The strong carbon-fluorine bonds are significantly more resistant to oxidative cleavage, thereby blocking this metabolic pathway.[5] This strategic fluorination is intended to enhance the metabolic stability of the molecule, leading to a more predictable pharmacokinetic profile and potentially reduced toxicity.[5] Prominent examples of drugs utilizing this strategy include the cystic fibrosis transmembrane conductance regulator (CFTR) modulators, Lumacaftor and Tezacaftor.[6]

Physicochemical Properties: The Impact of Fluorine

The introduction of two fluorine atoms significantly alters the electronic properties of the benzodioxole ring. Fluorine is the most electronegative element, and its strong electron-withdrawing nature influences key physicochemical parameters like lipophilicity (logP) and acidity/basicity (pKa).

Lipophilicity (logP)

The effect of fluorination on lipophilicity is complex. While the substitution of a single hydrogen with fluorine generally increases lipophilicity, the introduction of multiple fluorine atoms can have varied effects. For the benzodioxole scaffold, the replacement of the methylene group with a difluoromethylene group is expected to impact lipophilicity.

| Compound | logP (Experimental) | logP (Calculated) | Source |

| 1,3-Benzodioxole | 1.98 | - | [7] |

| 2,2-Difluoro-1,3-benzodioxole | Not Available | 2.5 | PubChem[8] |

Acidity/Basicity (pKa)

Metabolic Stability: Blocking the Major Metabolic Hotspot

The primary advantage of incorporating a difluoromethylene group into the benzodioxole scaffold is the significant enhancement of metabolic stability.

The Mechanism of CYP450 Inhibition by Benzodioxoles

Methylenedioxyphenyl compounds are known mechanism-based inhibitors of CYP450 enzymes.[1][2][9] The proposed mechanism involves the oxidative cleavage of the methylenedioxy bridge to form a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.

Enhanced Stability of Difluoromethylated Analogs

The difluoromethylene group is resistant to this oxidative cleavage, thus preventing the formation of the reactive intermediate and subsequent enzyme inactivation. While direct comparative quantitative data for a simple pair of benzodioxole and difluorobenzodioxole is scarce, the clinical success of drugs like Lumacaftor and Tezacaftor, which are not extensively metabolized, provides strong evidence for the increased metabolic stability conferred by the difluoromethylene group.[10][11]

| Compound | Key Metabolic Information | Source |

| Lumacaftor | Not extensively metabolized, with the majority excreted unchanged in the feces. | [12] |

| Tezacaftor | Extensively metabolized, primarily by CYP3A4 and CYP3A5, but not at the difluorobenzodioxole core. | [11] |

Biological Activity: Case Studies

The difluoromethylene benzodioxole scaffold has been successfully incorporated into drugs targeting a variety of biological pathways.

CFTR Modulators: Lumacaftor and Tezacaftor

Lumacaftor and Tezacaftor are correctors of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This mutation leads to misfolding and premature degradation of the CFTR protein.[13] The difluoro-1,3-benzodioxol-5-yl group is a key component of these molecules, contributing to their binding and mechanism of action.[6]

Signaling Pathway: Correction of F508del-CFTR Trafficking

The F508del mutation impairs the proper folding of the CFTR protein in the endoplasmic reticulum (ER), leading to its recognition by the ER quality control (ERQC) machinery and subsequent degradation by the proteasome. Lumacaftor and Tezacaftor bind to the misfolded F508del-CFTR protein, stabilizing its conformation and allowing it to bypass the ERQC and traffic to the cell surface, where it can function as a chloride channel.

Serotonin (B10506) Reuptake Transporter (SERT) Ligands: DFMDA

Difluoromethylenedioxyamphetamine (DFMDA) is a difluorinated analog of 3,4-methylenedioxyamphetamine (MDA). It was developed with the hypothesis that blocking the metabolic cleavage of the dioxole ring would reduce the formation of potentially neurotoxic metabolites.[5] In vitro binding studies have shown that DFMDA has an affinity for the serotonin transporter (SERT) that is intermediate between that of MDA and MDMA.[5] Specific Ki or IC50 values for a direct comparison are not consistently reported in the literature.

| Compound | SERT Affinity (Qualitative) | Source |

| MDA | High | [5] |

| DFMDA | Intermediate (between MDA and MDMA) | [5] |

| MDMA | Lower than MDA | [5] |

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a compound containing a difluoromethylene benzodioxole scaffold.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

-

Test compound

-

Pooled liver microsomes (human or other species)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator shaker set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).

-

Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).

-

Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

In a 96-well plate, add the microsomal suspension to the appropriate wells.

-

Add the working solutions of the test and control compounds.

-

Include negative control wells without the NADPH regenerating system to assess non-enzymatic degradation.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the fluorination of the corresponding 2,2-dichloro-1,3-benzodioxole (B1313652).

Example Protocol: Fluorination of 2,2-Dichloro-1,3-benzodioxole [14]

Materials:

-

2,2-Dichloro-1,3-benzodioxole

-

Anhydrous Potassium Fluoride (KF)

-

Potassium Hydrogen Fluoride (KHF₂) (catalyst)

-

Tetramethylene sulfone (solvent)

-

Water

-

Standard laboratory glassware for heating and distillation

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, condenser, and heating mantle, charge anhydrous KF, KHF₂, and tetramethylene sulfone.

-

Add 2,2-dichloro-1,3-benzodioxole to the flask.

-

Heat the reaction mixture with stirring to approximately 140°C.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC).

-

After the reaction is complete, cool the mixture.

-

Add water to dissolve the inorganic salts and the solvent.

-

The organic phase, consisting mainly of this compound, will separate.

-

Isolate the organic phase and purify by distillation to obtain the final product.

Conclusion

The incorporation of a difluoromethylene group into the benzodioxole scaffold is a powerful and validated strategy in modern drug design. This modification effectively blocks a key metabolic liability, leading to improved metabolic stability and a more desirable pharmacokinetic profile. The successful clinical development of drugs like Lumacaftor and Tezacaftor underscores the therapeutic potential of this approach. While direct quantitative comparisons of physicochemical and metabolic properties with their non-fluorinated counterparts are not always readily available, the collective evidence strongly supports the benefits of this fluorination strategy. This technical guide provides researchers and drug development professionals with a comprehensive overview of the role of the difluoromethylene group in benzodioxole scaffolds, along with practical experimental protocols to aid in the design and evaluation of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation | Bentham Science [eurekaselect.com]

- 4. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxy...: Ingenta Connect [ingentaconnect.com]

- 5. DFMDA - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]

- 8. This compound | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Demonstrating Bioequivalence for a Lumacaftor Monosubstance Formulation Versus Orkambi® (Lumacaftor/Ivacaftor) in Healthy Subjects | springermedizin.de [springermedizin.de]

- 13. Lumacaftor–Ivacaftor in Patients with Cystic Fibrosis Homozygous for Phe508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US5432290A - Process for the preparation of this compound - Google Patents [patents.google.com]

The Discovery of 2,2-Difluoro-1,3-benzodioxole: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-1,3-benzodioxole is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its discovery and the development of efficient synthetic routes have been pivotal for the advancement of fluorine chemistry in life sciences. This technical guide provides an in-depth review of the discovery and synthesis of this compound, presenting detailed experimental protocols, comparative data on synthetic methods, and a historical overview of its first preparation.

Introduction: A Versatile Fluorinated Moiety

This compound, a fluorinated analog of 1,3-benzodioxole (B145889), has garnered significant attention in medicinal and agricultural chemistry. The introduction of the difluoromethylene group (-CF2-) into the benzodioxole scaffold imparts unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity of drug candidates and crop protection agents. The compound serves as a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs), including Kv3 inhibitors and renin inhibitors, which are targeted for neurological and cardiovascular diseases, respectively.[1]

The Genesis of this compound: A Patent-Led Discovery

The initial disclosure of the synthesis of this compound appears to have originated in the patent literature, rather than in a peer-reviewed academic journal. A key early document is the European Patent EP-A-0,006,987, which describes a method for chlorine-fluorine exchange in 2,2-dichloro-1,3-benzodioxole (B1313652) using liquid hydrogen fluoride (B91410). This suggests that the compound was known and its synthesis was being explored by the late 1970s or early 1980s for its potential industrial applications.

Subsequent patents in the early 1990s, such as US5432290A and CA2027016C, focused on refining and improving the synthesis, indicating the growing importance of this compound as a chemical intermediate.[2][3] These patents detail more practical and scalable methods, moving away from the use of highly hazardous liquid hydrogen fluoride towards solid-phase fluorinating agents like potassium fluoride with various catalysts.

Synthetic Methodologies: From Precursors to Product

The synthesis of this compound primarily revolves around the fluorination of a dichlorinated precursor. The overall synthetic pathway can be visualized as a two-step process starting from catechol.

Synthesis of the Key Precursor: 2,2-Dichloro-1,3-benzodioxole

The precursor, 2,2-dichloro-1,3-benzodioxole, can be synthesized through several reported methods. One common approach involves the reaction of catechol with a chlorinating agent. Another documented method is the photochlorination of 1,2-methylenedioxybenzene.[2][3] Historical methods for the preparation of this precursor are also cited in early 20th-century chemical literature, such as the Journal of the Chemical Society from 1908 and Chemische Berichte from 1963.

Fluorination of 2,2-Dichloro-1,3-benzodioxole

The conversion of 2,2-dichloro-1,3-benzodioxole to its difluoro-analog is the critical step. The most extensively documented method is a halogen exchange reaction using an alkali metal fluoride, typically potassium fluoride (KF), in the presence of a catalyst.

Experimental Workflow: Synthesis of this compound

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on the procedures described in the patent literature.

Protocol 1: Synthesis via Halogen Exchange with KF and KHF2 Catalyst (from US5432290A)

Reaction Scheme:

Caption: Halogen exchange reaction for the synthesis of this compound.

Materials:

-

2,2-dichloro-1,3-benzodioxole: 226 g (1.18 mol)

-

Anhydrous potassium fluoride (KF): 210 g (3.61 mol)

-

Potassium hydrogen fluoride (KHF2): 23 g

-

Tetramethylene sulfone (sulfolane): 500 g

Procedure:

-

A glass three-necked round-bottom flask is equipped with a central stirrer, a vertical condenser, and a heating mantle.

-

The flask is charged with anhydrous KF, KHF2, tetramethylene sulfone, and 2,2-dichloro-1,3-benzodioxole.

-

The reaction mixture is heated to 140°C with stirring.

-

The progress of the reaction is monitored by gas chromatography (GC).

-

After 8 hours, the reaction is complete (100% conversion of the starting material).

-

The reaction mixture is cooled, and 2000 g of water is added to dissolve the salts and the solvent.

-

The organic phase, consisting mainly of this compound, separates and is collected.

-

The crude product is purified by distillation to yield 155 g (0.98 mol) of pure this compound.

Yield: 83%

Protocol 2: Synthesis starting from 1,3-Benzodioxole (from US20210363127A1)